Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

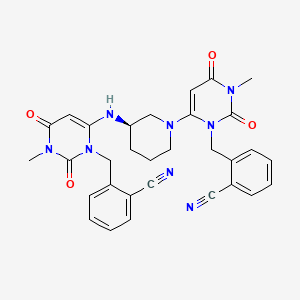

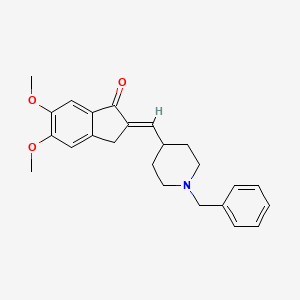

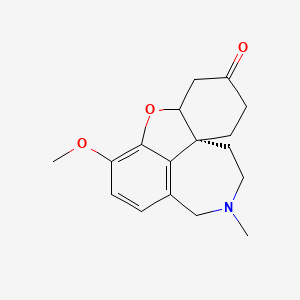

The Efavirenz impurity, also known as (S)-6-Chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is related to Efavirenz . It is recognized as a vital entity in the research of biomedical sciences, holding substantial significance . It finds utility in the fractional supervision and exploration endeavors pertaining to Efavirenz, an antiviral compound enlisted in the study against HIV/AIDS .

Synthesis Analysis

The Efavirenz impurity is being developed by various R&D teams using organic synthesis and analytical techniques . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Efavirenz and its related formulations . Moreover, it is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .Molecular Structure Analysis

The molecular formula of the Efavirenz impurity is C14H11ClF3NO2 . The molecular weight is 317.7 . The InChI representation is InChI=1S/C14H9ClF3NO2/c1-8(2)5-6-13(14(16,17)18)10-7-9(15)3-4-11(10)19-12(20)21-13/h3-4,7H,1H2,2H3,(H,19,20)/t13-/m0/s1 .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Efavirenz is known for its marked pharmacokinetic variability, which is largely attributed to intense hepatic metabolism. It acts as a potent inducer, affecting the plasma concentrations that are predictive of viral response and associated with central nervous system (CNS) side effects. Studies have shown that certain genotypes, specifically the 516G > T mutation (CYP2B6*6 allele), are associated with significantly greater plasma exposure to Efavirenz, suggesting a genetic predisposition to its metabolism and related toxicities (Solas & Gagnieu, 2011).

Efficacy in Treatment Regimens

Efavirenz is a cornerstone in antiretroviral therapy, offering high efficacy as part of three-drug regimens. Its once-daily dosing and pediatric-friendly formulations have made it a preferred choice in treating children over the age of 3 years and adults alike. However, the use of Efavirenz is limited during the first trimester of pregnancy due to the risk of neural tube defects, highlighting the importance of understanding its safety profile and impurities (Larru, Eby, & Lowenthal, 2014).

Safety and CNS Toxicity

The neuropsychiatric side effects (NPSEs) associated with Efavirenz, such as dizziness, insomnia, and impaired concentration, pose significant challenges for adherence and treatment success. These effects are thought to be influenced by Efavirenz plasma levels and genetic polymorphisms, underscoring the complexity of its therapeutic application and the importance of understanding its impurities and their impacts (Gaida, Truter, & Grobler, 2015).

Drug Interactions

Efavirenz's interactions with other medications, notably rifampicin, a key antituberculosis drug, illustrate the challenges in managing co-infections such as HIV and tuberculosis. The induction effects of rifampicin on the metabolism of Efavirenz highlight the need for careful consideration of dosing and potential adjustments to optimize therapy outcomes (Maartens, Boffito, & Flexner, 2017).

Direcciones Futuras

Propiedades

Número CAS |

1627575-36-3 |

|---|---|

Nombre del producto |

Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) |

Fórmula molecular |

C14H11ClF3NO2 |

Peso molecular |

317.7 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)